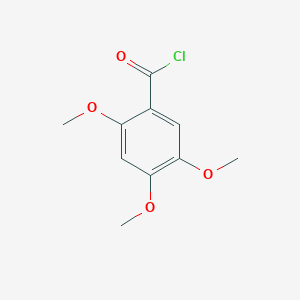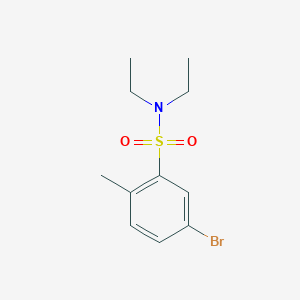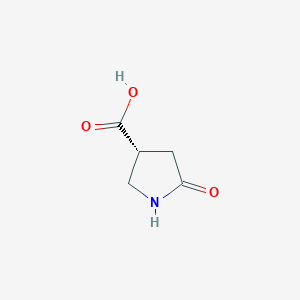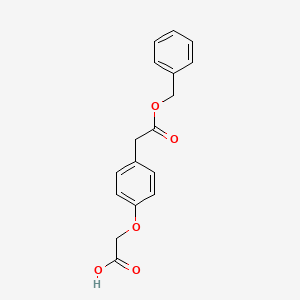
1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, also known as BPDMP, is a synthetic compound of the pyrrole family that is widely used in research laboratories. It is a versatile compound that can be used in a variety of experiments and research applications. It has been used in synthetic organic chemistry, to study the effects of metal-catalyzed reactions, and to study the formation of heterocyclic compounds. BPDMP has also been used in the pharmaceutical industry, as a reagent in the synthesis of drugs and in the development of novel drugs. In addition, BPDMP has been used in the study of biochemical and physiological effects, as well as in the study of the mechanism of action of drugs.
Scientific Research Applications
Synthesis and Characterization
- Chromatographic Separation and Racemization : N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, a category which includes compounds similar to 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been synthesized and studied for diastereoisomeric associations and racemization barriers (Vorkapić-Furač et al., 1989).
- Luminescent Polymers : The compound is structurally related to pyrrole derivatives used in the synthesis of highly luminescent polymers, which are significant for applications in organic electronics (Zhang & Tieke, 2008).
Catalysis and Polymerization
- Ring-Opening Polymerization Catalysts : Related pyrrole-based ligands have been used to support aluminum and zinc complexes, acting as catalysts in the ring-opening polymerization of ε-caprolactone (Qiao et al., 2011).
Synthesis of Derivatives and Novel Compounds
- Formation of Chalcone Derivatives : Derivatives of pyrrole carbaldehydes, including ethyl 4-(3-furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been synthesized, providing insights into potential reactions and derivatives of similar compounds (Singh et al., 2014).
Molecular Structure Analysis
- Hydrogen-Bonding Patterns : Studies on the hydrogen-bonding patterns in derivatives of 2,4-dimethylpyrrole offer insights into molecular interactions that could be relevant to compounds like this compound (Senge & Smith, 2005).
Antimicrobial Activity
- Chitosan Schiff Bases with Heterocyclic Moieties : Pyrrole derivatives have been used to synthesize Schiff bases with antimicrobial properties, indicating potential biological applications of similar compounds (Hamed et al., 2020).
Precursor for Synthesis
- Synthesis of Phosphine Ligands : Related pyrrole derivatives have been used as precursors in the synthesis of chiral bidentate phosphine ligands, showing the versatility of pyrrole compounds in complex synthesis (Smaliy et al., 2013).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions . This reaction involves the formation of a carbon-carbon bond, which is a key step in many organic synthesis processes .
Biochemical Pathways
Related compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction .
Pharmacokinetics
It’s worth noting that similar compounds have been analyzed using reverse phase (rp) hplc method .
Action Environment
It’s worth noting that similar compounds have been known to exhibit stability under various conditions .
properties
IUPAC Name |
1-(4-butylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-5-6-15-7-9-17(10-8-15)18-13(2)11-16(12-19)14(18)3/h7-12H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJFOUBVHSCMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366455 | |
| Record name | 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
428853-87-6 | |
| Record name | 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)

![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)


![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)
